6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
6-imino-2-oxo-7-(2-phenylethyl)-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-15(2)25-22(29)17-14-18-21(26-19-10-6-7-12-27(19)23(18)30)28(20(17)24)13-11-16-8-4-3-5-9-16/h3-10,12,14-15,24H,11,13H2,1-2H3,(H,25,29) |
InChI Key |
IKXSZXKFGZDMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 7-(2-phenylethyl)theophylline.
Reaction with Amines: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the N-(propan-2-yl) group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tricyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary amines.
Major Products
The major products formed from these reactions include various substituted triazatricyclo derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for various diseases .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity .
Mechanism of Action
The mechanism by which 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-(2-phenylethyl)theophylline: A precursor in the synthesis of the target compound.
1,2,3,6-tetrahydro-6-imino-2-oxo-7H-purine derivatives: Structurally related compounds with similar biological activities.
Uniqueness
The uniqueness of 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its tricyclic structure, which provides a distinct framework for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its intricate triazatricyclo structure and multiple functional groups. Its unique arrangement of nitrogen and carbon atoms contributes to its potential biological activity and reactivity in various chemical processes. This article reviews the biological activities associated with this compound based on existing literature and preliminary studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 534.65 g/mol. Key structural features include:
- Imino group : Potentially involved in hydrogen bonding and interactions with biological targets.
- Oxo group : May enhance reactivity towards nucleophiles.
- Carboxamide functional group : Known for its role in biological activity modulation.
Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Potential inhibition of bacterial cell wall synthesis.
- Anticancer Activity : Possible interference with cellular division processes in cancer cells.
- Enzyme Inhibition : Interaction with specific enzymes or receptors critical to various biological pathways.
Biological Activity Overview
The exact biological activity of this compound remains to be fully elucidated through experimental studies. However, compounds with analogous structures have shown promising results in several areas:
| Biological Activity | Observations |
|---|---|
| Anticancer | Compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Potential effectiveness against gram-positive and gram-negative bacteria has been noted in related compounds. |
| Insecticidal | Some structurally related compounds have shown significant insecticidal properties against agricultural pests. |
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique aspects of this compound's biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-(butan-2-yl)-6-imino-N-methyl-2-oxo... | Similar triazine core | Varies; less explored | Different substituent effects |
| 7-(3-hydroxypropyl)-6-imino... | Triazine ring with hydroxypropyl and phenylethyl groups | Potential anticancer and antimicrobial | Complex multi-functional structure |
Case Studies and Research Findings
- Anticancer Studies : Research has indicated that triazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. A study focusing on similar compounds showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with derivatives of triazine structures.
- Antimicrobial Efficacy : In vitro studies demonstrated that certain triazine-based compounds exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Insecticidal Properties : A preliminary bioassay indicated that related compounds showed lethal activity against agricultural pests such as Helicoverpa armigera at concentrations as low as 500 mg/L, suggesting potential applications in pest control.
Future Directions
Further research is necessary to fully characterize the properties of 6-imino-2-oxo-7-(2-phenylethyl)-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca and explore its applications across various fields:
- Binding Affinity Studies : Investigating how this compound interacts with specific biological targets.
- Functional Assays : Determining how it modulates specific biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
